5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide typically involves the sulfonation of thiophene derivatives followed by the introduction of the 5-chloro and N-[(4-methylphenyl)methyl] groups. Common synthetic routes include:
Sulfonation: Thiophene is sulfonated using reagents like sulfur trioxide or chlorosulfonic acid.
Amidation: The final step involves the reaction of the sulfonyl chloride intermediate with 4-methylbenzylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules with industrial applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The sulfonamide group is known to mimic the structure of natural substrates, allowing it to bind to active sites of enzymes and inhibit their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
- 5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-amine
Uniqueness
5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties. The sulfonamide group enhances the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
5-chloro-N-[(4-methylphenyl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2S2/c1-9-2-4-10(5-3-9)8-14-18(15,16)12-7-6-11(13)17-12/h2-7,14H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNXEFCBLUZJJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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